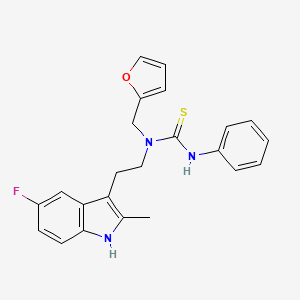

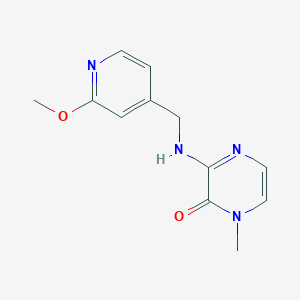

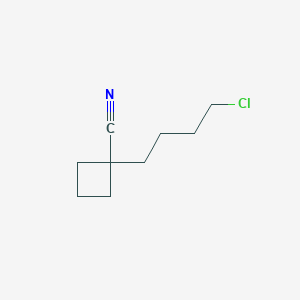

![molecular formula C10H11BrClN3 B2481236 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1049749-91-8](/img/structure/B2481236.png)

1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often used in medicinal chemistry due to their wide range of applications .

Synthesis Analysis

Pyrazoles can be synthesized using various methods. For instance, hydrazine-coupled pyrazoles can be synthesized, and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the use of PhNHNH2 instead of NH2OH and decyl methyl sulfide as an additive in a later step .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes can afford highly substituted pyrazoles under mild conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is part of a broader class of compounds known for their role in the synthesis of heterocycles. The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share structural similarities with the compound , has been extensively studied. DCNP and its derivatives, including possibly this compound, serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles. These compounds are crucial in heterocyclic and dyes synthesis, indicating the potential utility of this compound in similar applications (Gomaa & Ali, 2020).

Applications in Heterocyclic Chemistry

The pyrazole moiety, a significant part of this compound, is recognized as a pharmacophore in numerous biologically active compounds, indicating its importance in medicinal chemistry. Pyrazoles are not only pivotal in pharmacological pursuits but are also extensively utilized as synthons in organic synthesis. They have a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-based heterocyclic compounds often involves steps like condensation followed by cyclization or multi-component reactions (MCRs), sometimes in a one-pot process. These synthetic pathways often yield heterocyclic systems appended with pyrazoles, offering insights into the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Potential in Anticancer Research

The pyrazoline derivatives, including structures similar to this compound, have been a focal point in pharmaceutical research due to their significant biological effects. Specifically, methyl-substituted pyrazoles, a category to which the compound could belong, have shown potent medicinal properties, exhibiting a wide spectrum of biological activities. The current review literature emphasizes the synthesis of methyl-substituted pyrazoles and their profound implications in medicinal chemistry, particularly in generating new leads with high efficacy for anticancer activities. The literature underscores the importance of the pyrazole nucleus in the design and development of new pharmacological agents (Sharma et al., 2021).

Contribution to Synthesis of Hexasubstituted Pyrazolines

The compound also holds significance in the synthesis and chemistry of hexasubstituted pyrazolines. Research contributions in this field focus on the development of synthetic routes for pentasubstituted 2H-pyrazoles, which serve as key starting materials for synthesizing a series of highly substituted pyrazolines. These compounds, by undergoing processes such as thermolysis, offer convenient strategies for the synthesis of other complex heterocyclic systems, thereby broadening the categories of heterocyclic compounds available for further pharmaceutical and chemical research (Baumstark et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACBTWLUROEXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

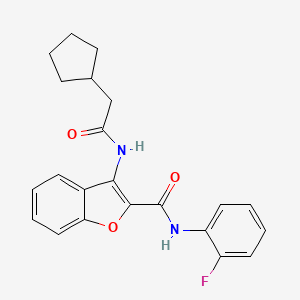

![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)

![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)

![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)

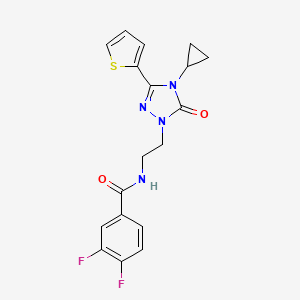

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)